N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609407-04-6
VCID: VC11715238
InChI: InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H
SMILES: COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br
Molecular Formula: C16H19BrFNO
Molecular Weight: 340.23 g/mol

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

CAS No.: 1609407-04-6

Cat. No.: VC11715238

Molecular Formula: C16H19BrFNO

Molecular Weight: 340.23 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide - 1609407-04-6

Specification

CAS No. 1609407-04-6
Molecular Formula C16H19BrFNO
Molecular Weight 340.23 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide
Standard InChI InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H
Standard InChI Key FRASXXMRMAVXTF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br
Canonical SMILES COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct functional groups:

  • 4-Fluorobenzyl Group: A benzene ring substituted with a fluorine atom at the para position, linked via a methylene bridge. The electron-withdrawing nature of fluorine influences electronic distribution and reactivity.

  • 3-Methoxyphenyl Group: A phenyl ring with a methoxy (-OCH₃) substituent at the meta position, enhancing solubility through polar interactions .

  • Ethanamine Hydrobromide: A two-carbon chain terminating in an amine group, protonated as a hydrobromide salt to improve stability and crystallinity .

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC16H19BrFNO\text{C}_{16}\text{H}_{19}\text{BrFNO}
Molecular Weight340.23 g/mol
CAS Number1609407-04-6
State at Room Temp.Crystalline solid

While melting and boiling points remain undocumented, the hydrobromide salt’s ionic nature suggests high thermal stability . The absence of reported density or solubility data highlights gaps in current literature.

Synthesis Methodologies

Condensation and Reduction Pathways

A patent detailing the synthesis of structurally analogous compounds (e.g., 1-(4-methoxyphenyl)ethylamine) provides insights into plausible routes . For example:

  • Imine Formation: Condensation of 4-methoxyacetophenone with chiral amines (e.g., (1S,2R)-(+)-norephedrine) in benzene using molecular sieves yields Schiff base intermediates .

  • Catalytic Hydrogenation: Reduction of the imine with Adam’s catalyst (platinum oxide) produces secondary amines, though optical purity remains moderate (57%) .

  • Resolution Techniques: Enzymatic resolution using Lipase B improves enantiomeric excess to 78%, though scalability issues persist .

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